
Ilginatinib
描述
准备方法
合成路线和反应条件
伊格利替尼布的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和试剂,例如钯催化剂用于偶联反应 .
工业生产方法
伊格利替尼布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、连续流动化学和工艺优化,以确保最终产品的高收率和纯度 .
化学反应分析
Oxidation Reactions
Ilginatinib can undergo oxidation reactions, which may impact its pharmacological activity and stability. Common oxidizing agents used in these reactions include:
-
Hydrogen peroxide
-
Potassium permanganate
These oxidation processes can modify functional groups on the molecule, potentially affecting its efficacy as a JAK2 inhibitor.
Reduction Reactions
Reduction reactions are also significant in the chemistry of this compound. These reactions typically involve the conversion of functional groups to their reduced forms. Common reducing agents include:
-
Lithium aluminum hydride
-
Sodium borohydride
These agents facilitate the reduction of carbonyls or other functional groups within the compound, which can alter its biological activity.
Substitution Reactions
Nucleophilic aromatic substitution is common for this compound, particularly at positions on the aromatic rings. This type of reaction allows for the introduction of different substituents into the molecule, enhancing its therapeutic properties. Typical reagents for substitution include:
-
Sodium hydride
-
Potassium carbonate
These reactions can lead to the formation of derivatives with varied biological activities.
Binding Mechanism and Interaction Studies
This compound's mechanism of action involves competitive inhibition of JAK2 by binding to its ATP pocket. This binding prevents JAK2 activation and downstream signaling, which is critical in conditions such as myelofibrosis. The binding interactions are characterized by:
-
Formation of hydrogen bonds with key residues in the JAK2 enzyme
-
Competitive displacement of adenosine triphosphate (ATP)
Research indicates that this compound exhibits low-nanomolar inhibitory activity against JAK2 in vitro, demonstrating its potential therapeutic efficacy .
Binding Affinity and Thermodynamics
Studies utilizing isothermal titration calorimetry (ITC) have shown that the binding affinity of this compound to JAK2 is primarily driven by enthalpic contributions. This suggests that the interactions are energetically favorable due to strong binding forces between the compound and the target enzyme .
Reaction Pathways
A simplified overview of potential reaction pathways for synthesizing this compound includes:
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Substitution | Sodium hydride |
2 | Reduction | Lithium aluminum hydride |
3 | Oxidation | Potassium permanganate |
This table summarizes key steps involved in the synthesis process, highlighting important reagents utilized at each stage.
科学研究应用
Myelofibrosis
Ilginatinib is primarily being investigated for its efficacy in treating myelofibrosis, a rare blood cancer characterized by the overproduction of blood cells in the bone marrow. The following clinical trials highlight its applications:
-
Phase 2 Clinical Trial (NCT04854096) :
- Objective : To assess the efficacy and safety of this compound compared to best available therapy in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis with severe thrombocytopenia.
- Design : Open-label, multicenter, randomized controlled trial.
- Results : Preliminary findings indicate that this compound may reduce spleen size and improve symptoms associated with myelofibrosis more effectively than existing treatments .
-
Efficacy Against JAK2 Mutations :
- Studies have shown that Ilginatinib exhibits significant anti-proliferative activity against tumor cells expressing constitutively activated JAK2 mutations (e.g., JAK2V617F), leading to apoptosis and reduced cell proliferation .
Comparative Analysis with Other JAK Inhibitors
This compound's selectivity for JAK2 over other kinases makes it a promising candidate among existing treatments. The table below compares this compound with other notable JAK inhibitors:
Compound Name | Targeted Enzyme | Selectivity | Unique Features |
---|---|---|---|
This compound | JAK2 | High | Selective for mutant JAK2; less myelosuppressive |
Ruxolitinib | JAK1/JAK2 | Moderate | First-in-class; broader target range |
Fedratinib | JAK2 | High | Approved for treatment; different side effect profile |
Baricitinib | JAK1/JAK2 | Moderate | Dual inhibition; used in rheumatoid arthritis |
Case Studies and Research Findings
作用机制
伊格利替尼布通过选择性抑制 JAK2 发挥作用。 它与三磷酸腺苷 (ATP) 竞争结合 JAK2,从而阻止 JAK2 和 JAK2/STAT3 (信号转导和转录激活因子 3) 途径中下游信号分子的激活 . 这条途径对正常发育至关重要,特别是造血,其抑制会导致在骨髓增殖性肿瘤中观察到的治疗效果 .
相似化合物的比较
类似化合物
鲁索利替尼布: 另一种用于治疗骨髓纤维化的 JAK2 抑制剂。
费拉替尼布: 一种选择性 JAK2 抑制剂,在骨髓增殖性肿瘤中具有类似的应用.
伊格利替尼布的独特性
伊格利替尼布的独特性在于它对 JAK2 的高选择性,而不是其他 JAK 家族成员,这降低了脱靶效应的可能性。 这种选择性使其成为治疗骨髓增殖性肿瘤的有希望的候选药物,与其他 JAK 抑制剂相比,它具有更少的副作用 .
生物活性
Ilginatinib (NS-018) is a highly selective and potent inhibitor of the Janus kinase 2 (JAK2), primarily developed for the treatment of myeloproliferative neoplasms (MPNs) such as myelofibrosis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and clinical implications.
This compound operates through an ATP-competitive mode of action , selectively inhibiting JAK2, which plays a crucial role in the signaling pathways of various hematopoietic growth factors. The compound exhibits a low nanomolar IC50 value, indicating high potency:
- IC50 Values :
- JAK2: 0.72 nM
- JAK1: 33 nM
- JAK3: 39 nM
- TYK2: 22 nM
This selectivity is significant, as it demonstrates a 46-fold selectivity for JAK2 over JAK1, 54-fold over JAK3, and 31-fold over TYK2 .
In Vitro Activity
This compound has shown promising results in vitro, particularly against cell lines with mutations such as JAK2V617F or MPLW515L . The compound effectively suppresses colony-forming unit-granulocyte/macrophage (CFU-GM) formation from bone marrow mononuclear cells derived from patients with myelodysplastic syndromes (MDS). Notably, it inhibits the phosphorylation of STAT3—a downstream target of JAK2—demonstrating its functional impact on signaling pathways involved in hematopoiesis .
In Vivo Efficacy
In preclinical models, this compound has demonstrated significant therapeutic potential:
- Mouse Models :
Clinical Trials and Findings
This compound has been evaluated in several clinical trials targeting myelofibrosis:
- Phase 1/Phase 2 Study (NCT01423851) : This trial assessed the safety and tolerability of this compound in patients with primary myelofibrosis. Results indicated a significant reduction in spleen size and improvements in symptoms associated with myelofibrosis .
- Phase 2 Study (NCT04854096) : This ongoing study compares the efficacy and safety of this compound against best available therapy (BAT) for patients with myelofibrosis .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other JAK inhibitors:
Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Other Targets |
---|---|---|---|---|
This compound | 33 | 0.72 | 46-fold | SRC, FYN |
Ruxolitinib | 19 | 0.8 | 24-fold | - |
Pacritinib | 318 | 6.6 | 26-fold | - |
Momelotinib | 72 | 6.7 | 13-fold | - |
This table highlights that this compound exhibits superior selectivity for JAK2 compared to other compounds, making it a promising candidate for targeted therapies in MPNs .
属性
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPDWDAYHAZNT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115696 | |
Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239358-86-1 | |
Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NS-018 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILGINATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。